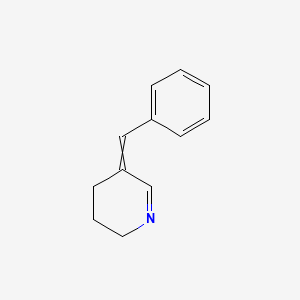![molecular formula C16H26OS B14378889 1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene CAS No. 90184-15-9](/img/structure/B14378889.png)
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene is a chemical compound known for its unique structure and properties. This compound features a benzene ring substituted with an ethylsulfanyl group and a propoxy group, along with a 2-methylbutan-2-yl group. Its distinct molecular arrangement makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the benzene ring, followed by the introduction of the ethylsulfanyl and propoxy groups through nucleophilic substitution reactions. The 2-methylbutan-2-yl group is then added via Friedel-Crafts alkylation.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts such as aluminum chloride for the Friedel-Crafts alkylation.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethylsulfanyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where halides or other nucleophiles replace the propoxy group.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas for reduction, and alkyl halides for substitution reactions. These reactions are generally conducted under ambient or slightly elevated temperatures.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted benzene derivatives, and various substituted benzene compounds.
Scientific Research Applications
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene finds applications in multiple scientific domains:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infections.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[3-(Ethanesulfinyl)propoxy]-4-(2-methylbutan-2-yl)benzene share structural similarities but differ in their functional groups.
Uniqueness: The presence of the ethylsulfanyl group and the specific arrangement of substituents on the benzene ring make it unique, influencing its reactivity and applications.
Properties
CAS No. |
90184-15-9 |
|---|---|
Molecular Formula |
C16H26OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-(3-ethylsulfanylpropoxy)-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H26OS/c1-5-16(3,4)14-8-10-15(11-9-14)17-12-7-13-18-6-2/h8-11H,5-7,12-13H2,1-4H3 |
InChI Key |
QHTXVMIIHYKKIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)

![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)



methanone](/img/structure/B14378853.png)



![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)
![7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol](/img/structure/B14378873.png)
